6-[(4-chlorophenoxy)methyl]-2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}pyrimidin-4(3H)-one
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Overview
Description
6-[(4-CHLOROPHENOXY)METHYL]-2-{[2-(3,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-4(3H)-PYRIMIDINONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidinone core substituted with chlorophenoxy and dimethylphenoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-CHLOROPHENOXY)METHYL]-2-{[2-(3,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-4(3H)-PYRIMIDINONE involves multiple steps, including the preparation of intermediate compounds. The general synthetic route includes:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of chlorophenoxy and dimethylphenoxy intermediates.
Formation of Pyrimidinone Core: The pyrimidinone core is synthesized through a series of condensation reactions.
Substitution Reactions: The chlorophenoxy and dimethylphenoxy groups are introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by linking the intermediates through sulfanyl bridges under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Catalysts: Using catalysts to accelerate reaction rates.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-[(4-CHLOROPHENOXY)METHYL]-2-{[2-(3,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-4(3H)-PYRIMIDINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(4-CHLOROPHENOXY)METHYL]-2-{[2-(3,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-4(3H)-PYRIMIDINONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(4-CHLOROPHENOXY)METHYL]-2-{[2-(3,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymatic activity.
Modulate Receptors: Interact with cellular receptors to alter signaling pathways.
Affect Gene Expression: Influence the expression of certain genes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-chlorophenoxyacetic acid: Known for its use as a herbicide.
4-Chlorophenoxyacetic acid: Used as a plant growth regulator.
Properties
Molecular Formula |
C21H21ClN2O3S |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
4-[(4-chlorophenoxy)methyl]-2-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H21ClN2O3S/c1-14-9-15(2)11-19(10-14)26-7-8-28-21-23-17(12-20(25)24-21)13-27-18-5-3-16(22)4-6-18/h3-6,9-12H,7-8,13H2,1-2H3,(H,23,24,25) |
InChI Key |
AYJNVEDHABLRPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCSC2=NC(=CC(=O)N2)COC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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